molecular formula C20H24N2O4S B4239144 N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide

N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide

Cat. No. B4239144
M. Wt: 388.5 g/mol
InChI Key: LNKCFCKNMSVBMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide, also known as MPSP, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications in various diseases. This compound has been shown to possess anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, pain, and tumor growth. N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide inhibits the activity of COX-2, which is responsible for the production of prostaglandins that promote inflammation and pain. In addition, N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide inhibits the activity of HDACs, which are involved in the regulation of gene expression and cell growth. By inhibiting these enzymes, N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide can reduce inflammation, pain, and tumor growth.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects, including reducing inflammation and pain, inducing apoptosis in cancer cells, and inhibiting tumor growth. N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has also been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain. In addition, N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been shown to have a cardioprotective effect by reducing oxidative stress and inflammation in the heart.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide in lab experiments is its potent anti-inflammatory and analgesic properties, which make it a useful tool for studying the mechanisms of inflammation and pain. In addition, N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide's antitumor properties make it a useful tool for studying the mechanisms of cancer cell growth and apoptosis. However, one limitation of using N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide in lab experiments is its potential toxicity at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide, including exploring its potential therapeutic applications in various diseases, optimizing its synthesis for large-scale production, and developing new derivatives with improved potency and selectivity. In addition, further research is needed to fully understand the mechanisms of action of N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide and its potential side effects at high doses. Overall, the study of N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has the potential to lead to the development of new and effective therapies for various diseases.

Scientific Research Applications

N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been extensively studied in various scientific fields, including pharmacology, biochemistry, and medicinal chemistry. In pharmacology, N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been shown to possess potent anti-inflammatory and analgesic properties by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins. In addition, N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been shown to possess antitumor properties by inhibiting the activity of histone deacetylases (HDACs) and inducing apoptosis in cancer cells.

properties

IUPAC Name

1-(benzenesulfonyl)-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-26-19-12-6-5-8-16(19)14-21-20(23)17-9-7-13-22(15-17)27(24,25)18-10-3-2-4-11-18/h2-6,8,10-12,17H,7,9,13-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKCFCKNMSVBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzenesulfonyl)-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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